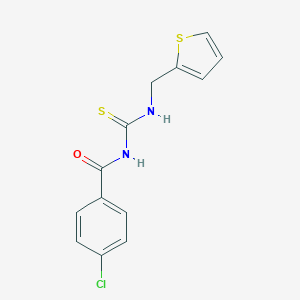![molecular formula C19H21N3O2S B250100 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide, commonly known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to have promising results in inhibiting the progression of Alzheimer's disease and certain types of cancer.
Mecanismo De Acción
DAPT works by inhibiting the gamma-secretase enzyme or the Notch signaling pathway, depending on the application. In Alzheimer's disease, DAPT binds to the active site of the gamma-secretase enzyme and prevents it from cleaving the amyloid precursor protein, which leads to the production of amyloid beta peptides. In cancer, DAPT binds to the Notch receptor and prevents it from activating downstream signaling pathways, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DAPT depend on the application. In Alzheimer's disease, DAPT reduces the production of amyloid beta peptides and prevents the formation of plaques in the brain. In cancer, DAPT induces apoptosis in cancer cells and inhibits tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DAPT in lab experiments include its specificity for the gamma-secretase enzyme or the Notch signaling pathway, depending on the application, and its ability to induce apoptosis in cancer cells. The limitations of using DAPT in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of the results.
Direcciones Futuras
For the research on DAPT include further studies on its potential therapeutic applications in Alzheimer's disease and cancer, as well as the development of more specific and less toxic gamma-secretase inhibitors or Notch inhibitors. Additionally, the use of DAPT in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
Métodos De Síntesis
The synthesis of DAPT involves a series of chemical reactions that start with the reaction of 2-amino-N-phenylbenzamide with thionyl chloride to form 2-amino-N-phenylbenzamide-4-thiol. This intermediate product is then treated with 2,2-dimethylpropanoyl chloride to form 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide, which is the final product.
Aplicaciones Científicas De Investigación
DAPT has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease and cancer. In Alzheimer's disease, DAPT inhibits the gamma-secretase enzyme, which is responsible for the production of amyloid beta peptides that accumulate in the brain and lead to the formation of plaques. DAPT has been shown to reduce the production of amyloid beta peptides and prevent the formation of plaques in animal models of Alzheimer's disease.
In cancer, DAPT has been shown to inhibit the Notch signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. Notch signaling is often dysregulated in cancer cells, leading to uncontrolled cell growth and tumor formation. DAPT has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models of various types of cancer, including breast, lung, and pancreatic cancer.
Propiedades
Fórmula molecular |
C19H21N3O2S |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropanoylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)17(24)22-18(25)21-15-12-8-7-11-14(15)16(23)20-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,20,23)(H2,21,22,24,25) |
Clave InChI |
KVLYGZVIQLEVID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)



![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)

